Cas no 189564-20-3 (phenylpyropene A)

Phenylpyropene a, a fungal metabolite, is a potent acyl CoA: cholesterol acyltransferase (ACAT) inhibitor with an IC50 of 0.8 μ M
phenylpyropene A structure
phenylpyropene A structure
Product Name:phenylpyropene A
CAS No:189564-20-3
Molecular Formula:C32H38O10
Molecular Weight:582.638
CID:2051667
PubChem ID:11801392

phenylpyropene A Properties

Names and Identifiers

    • phenylpyropene A
    • 189564-20-3
    • CHEBI:220780
    • CS-0143733
    • AKOS040755988
    • (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one
    • [(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-Diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate
    • HY-N10234
    • [(5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl]methyl acetic acid
    • ((5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl)methyl acetic acid
    • Phenylpyropene A
    • ((1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo(8.8.0.02,7.012,17)octadeca-12(17),13-dien-6-yl)methyl acetate
    • InChIKey: QHPKCPGUVVWHPW-UHFFFAOYSA-N
    • Inchi: InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3
    • SMILES: CC(=O)OCC1(C)C(CCC2(C)C1CC(OC(C)=O)C1(C)Oc3cc(oc(=O)c3C(O)C21)-c1ccccc1)OC(C)=O

Computed Properties

  • Exact Mass: 582.24649740g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 582.24649740g/mol
  • Heavy Atom Count: 42
  • Complexity: 1210
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.197
  • Topological Polar Surface Area: 135Ų

phenylpyropene A Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01LJDG-1mg
(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-
189564-20-3 ≥95%
1mg
$253.00 2024-06-17
BioAustralis
BIA-P1815-1 mg
Phenylpyropene A
189564-20-3 >95%byHPLC
1mg
$233.00 2023-09-07
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